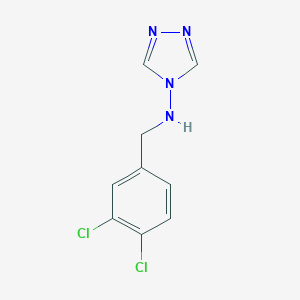

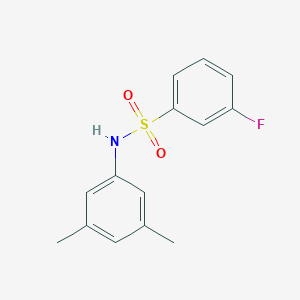

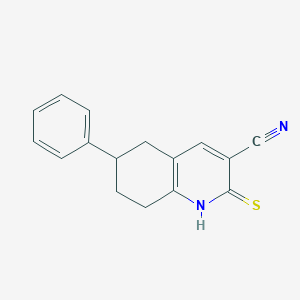

![molecular formula C11H14N2O4 B261428 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)

2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate, also known as Fmoc-Lys-OH, is a chemical compound that is widely used in scientific research. It belongs to the family of Fmoc-protected amino acids, which are commonly used in peptide synthesis. Fmoc-Lys-OH is a versatile building block that can be used to synthesize a variety of peptides and proteins. In

Wirkmechanismus

2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate is a versatile building block that can be used to introduce lysine residues into peptides and proteins. Lysine residues are important for the stability and function of many proteins, as they can form electrostatic interactions with other charged amino acids. 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate is also used to introduce functional groups such as amine and carboxylic acid groups into peptides and proteins, which can be used for further modification or conjugation.

Biochemical and Physiological Effects:

2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate has no known biochemical or physiological effects on its own, as it is a building block for peptide synthesis. However, peptides and proteins synthesized using 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate may have a variety of biochemical and physiological effects depending on their sequence and structure.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate in peptide synthesis is its versatility. It can be used to introduce lysine residues, as well as other functional groups, into peptides and proteins. 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate is also relatively easy to synthesize and purify, making it a cost-effective building block for peptide synthesis.

One limitation of using 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate is its sensitivity to acidic conditions. 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate can be hydrolyzed under acidic conditions, which can lead to the formation of impurities and reduced yields. Additionally, 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate can be difficult to handle due to its hygroscopic nature, which can lead to problems with solubility and storage.

Zukünftige Richtungen

There are many future directions for the use of 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate in scientific research. One area of interest is the development of new methods for peptide synthesis using 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate. This could include the development of new protecting groups or coupling reagents that improve the efficiency and yield of peptide synthesis.

Another area of interest is the use of 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate in the development of new drug candidates. Peptides and proteins synthesized using 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate could be used to target specific disease pathways or protein-protein interactions.

Finally, 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate could be used in the development of new biomaterials and biosensors. Peptides and proteins synthesized using 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate could be used to create functionalized surfaces or to detect specific biomolecules in complex samples.

Conclusion:

2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate is a versatile building block that is widely used in scientific research. It can be used to synthesize a variety of peptides and proteins, including those with post-translational modifications. 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate has many advantages for peptide synthesis, including its versatility and cost-effectiveness. However, it also has limitations, including its sensitivity to acidic conditions and hygroscopic nature. There are many future directions for the use of 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate in scientific research, including the development of new methods for peptide synthesis, the use of 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate in drug development, and the development of new biomaterials and biosensors.

Synthesemethoden

2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate can be synthesized using a variety of methods. One common method involves the reaction of Fmoc-protected lysine with acetic anhydride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate.

Wissenschaftliche Forschungsanwendungen

2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate is widely used in scientific research as a building block for peptide synthesis. It can be used to synthesize a variety of peptides and proteins, including those with post-translational modifications such as phosphorylation and glycosylation. 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate is also used in the development of drug candidates, as well as in the study of protein-protein interactions and enzyme kinetics.

Eigenschaften

Produktname |

2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate |

|---|---|

Molekularformel |

C11H14N2O4 |

Molekulargewicht |

238.24 g/mol |

IUPAC-Name |

2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]acetic acid |

InChI |

InChI=1S/C11H14N2O4/c14-10(15)5-9-11(16)12-2-3-13(9)6-8-1-4-17-7-8/h1,4,7,9H,2-3,5-6H2,(H,12,16)(H,14,15) |

InChI-Schlüssel |

OBNITAJGFOUFBA-UHFFFAOYSA-N |

SMILES |

C1CN(C(C(=O)N1)CC(=O)O)CC2=COC=C2 |

Kanonische SMILES |

C1C[NH+](C(C(=O)N1)CC(=O)[O-])CC2=COC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

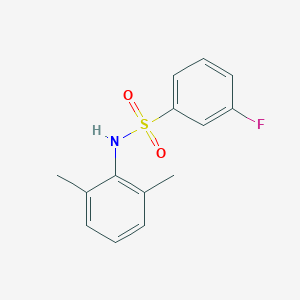

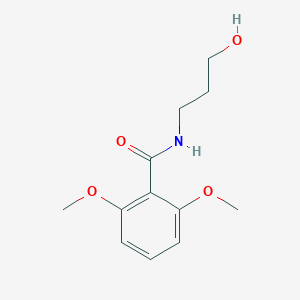

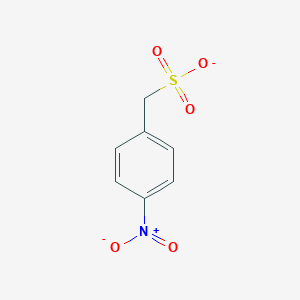

![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)

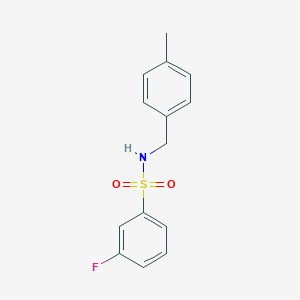

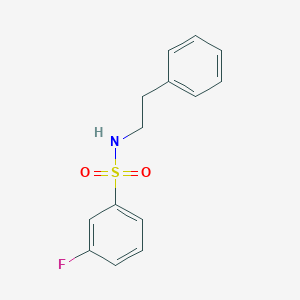

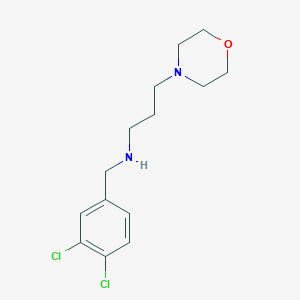

![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)

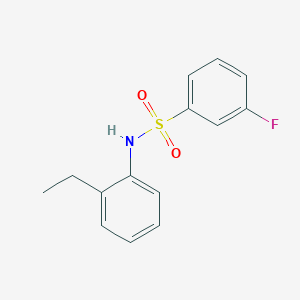

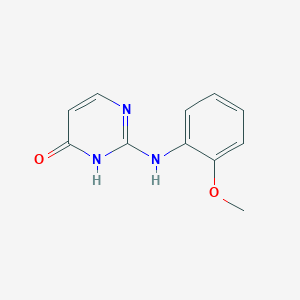

![2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)